molecular formula C17H18F3N3 B3127608 N'-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide CAS No. 338420-51-2

N'-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide

Cat. No.: B3127608
CAS No.: 338420-51-2
M. Wt: 321.34 g/mol
InChI Key: WPUXYAGYAZOGBG-UHFFFAOYSA-N
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Description

N’-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as Ruppert’s reagent (CF₃SiMe₃) in the presence of a fluoride source . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in various applications.

Properties

IUPAC Name

N'-butyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3/c1-2-3-10-22-16(13-6-5-9-21-12-13)23-15-8-4-7-14(11-15)17(18,19)20/h4-9,11-12H,2-3,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUXYAGYAZOGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(C1=CN=CC=C1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171274
Record name N-Butyl-N′-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338420-51-2
Record name N-Butyl-N′-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338420-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-N′-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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